molecular formula C9H16Cl2N2 B1421445 [2-Methyl-1-(3-pyridinyl)propyl]amine dihydrochloride CAS No. 72954-99-5

[2-Methyl-1-(3-pyridinyl)propyl]amine dihydrochloride

Cat. No. B1421445
CAS RN: 72954-99-5
M. Wt: 223.14 g/mol
InChI Key: HRPFEVDYCALKLE-UHFFFAOYSA-N
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Description

“[2-Methyl-1-(3-pyridinyl)propyl]amine dihydrochloride” is a chemical compound with the CAS Number: 2567498-38-6 . It is also known as "2-Methyl-1-(3-pyridinyl)-1-propanamine dihydrochloride" .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C9H14N2.2ClH/c1-7(2)9(10)8-4-3-5-11-6-8;;/h3-7,9H,10H2,1-2H3;2*1H . This indicates that the compound has a molecular weight of 223.14 .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . Its empirical formula is C9H16Cl2N2, and it has a molecular weight of 223.14 .

Scientific Research Applications

Pharmacological Characterization

"[2-Methyl-1-(3-pyridinyl)propyl]amine dihydrochloride" has been characterized pharmacologically in relation to its affinity and selectivity for κ-opioid receptors (KOR). Research indicates its potential for treating depression and addiction disorders (Grimwood et al., 2011).

Monoamine Oxidase-B Inactivators

The compound's transformation into irreversible inactivators of monoamine oxidase B (MAO-B) has been studied. This is significant in understanding its role in the inhibition of MAO-B, a key enzyme in the brain (Ding & Silverman, 1993).

Synthesis and Structural Studies

Various studies have focused on the synthesis and structural analysis of related compounds. These include the exploration of condensed derivatives of pyrano[4,3-b]thieno[3,2-e]pyridine and pyrido[3',2':4,5]thieno[3,2-d]pyrimidine, which helps in understanding the chemical properties and potential applications of the compound (Dabaeva et al., 2011).

Potential Therapeutic Agents for Alzheimer's Disease

Research into N-propyl-N-(4-pyridinyl)-1H-indol-1-amine (besipirdine) and related analogs, which are structurally similar to "[2-Methyl-1-(3-pyridinyl)propyl]amine dihydrochloride", has revealed potential utility for the treatment of Alzheimer's disease (Klein et al., 1996).

Intramolecular Hydrogen Bonding

The study of intramolecular hydrogen bonding and tautomerism in Schiff bases, including N-(2-pyridil)-2-oxo-1-naphthylidenemethylamine, provides insights into the compound's behavior in different chemical environments (Nazır et al., 2000).

Transition Metal Complexes

The compound's potential in forming complexes with transition metals has been explored. This is crucial for understanding its applications in fields like catalysis and material science (Schmidt et al., 2011).

Antimalarial Agents

Derivatives of the compound have been evaluated for their potential as antimalarial agents. This highlights its significance in pharmaceutical research and drug development (Scovill et al., 1984).

Safety And Hazards

The compound is classified as Acute Tox. 3 Oral, indicating that it is toxic if swallowed . It is also classified under storage class code 6.1C, which refers to combustible, acute toxic Cat.3 / toxic compounds or compounds which causing chronic effects .

properties

IUPAC Name

2-methyl-1-pyridin-3-ylpropan-1-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2.2ClH/c1-7(2)9(10)8-4-3-5-11-6-8;;/h3-7,9H,10H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRPFEVDYCALKLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=CN=CC=C1)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-Methyl-1-(3-pyridinyl)propyl]amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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